Cas no 55810-82-7 (3-Bromobenzo[b]thiophene-2-carbonitrile)

3-Bromobenzo[b]thiophene-2-carbonitrile structure
55810-82-7 structure
商品名:3-Bromobenzo[b]thiophene-2-carbonitrile
CAS番号:55810-82-7
MF:C9H4BrNS
メガワット:238.103759765625
CID:4817282
PubChem ID:119091721

3-Bromobenzo[b]thiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-Bromobenzo[b]thiophene-2-carbonitrile
    • Benzo[b]thiophene-2-carbonitrile, 3-bromo-
    • BrC=1C2=C(SC=1C#N)C=CC=C2
    • インチ: 1S/C9H4BrNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H
    • InChIKey: WAIYAUSEFDBRMT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C#N)SC2C=CC=CC=21

計算された属性

  • せいみつぶんしりょう: 236.92478g/mol
  • どういたいしつりょう: 236.92478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 52

3-Bromobenzo[b]thiophene-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5538249-0.5g
3-bromo-1-benzothiophene-2-carbonitrile
55810-82-7 95%
0.5g
$858.0 2023-05-30
Enamine
EN300-5538249-1.0g
3-bromo-1-benzothiophene-2-carbonitrile
55810-82-7 95%
1g
$1100.0 2023-05-30
1PlusChem
1P01K0BO-50mg
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
50mg
$368.00 2024-04-29
Aaron
AR01K0K0-100mg
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
100mg
$552.00 2025-02-14
Aaron
AR01K0K0-1g
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
1g
$1538.00 2025-02-14
1PlusChem
1P01K0BO-250mg
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
250mg
$737.00 2024-04-29
Enamine
EN300-5538249-0.05g
3-bromo-1-benzothiophene-2-carbonitrile
55810-82-7 95%
0.05g
$256.0 2023-05-30
Aaron
AR01K0K0-2.5g
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
2.5g
$2989.00 2025-02-14
1PlusChem
1P01K0BO-1g
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
1g
$1422.00 2024-04-29
1PlusChem
1P01K0BO-5g
3-Bromobenzo[b]thiophene-2-carbonitrile
55810-82-7 95%
5g
$4004.00 2024-04-29

3-Bromobenzo[b]thiophene-2-carbonitrile 関連文献

3-Bromobenzo[b]thiophene-2-carbonitrileに関する追加情報

3-Bromobenzo[b]thiophene-2-carbonitrile (CAS 55810-82-7): A Versatile Building Block in Organic Synthesis

3-Bromobenzo[b]thiophene-2-carbonitrile (CAS 55810-82-7) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This benzo[b]thiophene derivative serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials. With its unique bromine substitution pattern and cyano functionality, this compound offers exceptional reactivity for cross-coupling reactions and other transformations.

The molecular structure of 3-Bromobenzo[b]thiophene-2-carbonitrile combines the electron-rich benzo[b]thiophene core with both electron-withdrawing (cyano group) and halogen (bromine atom) substituents. This distinctive electronic configuration makes it particularly useful in palladium-catalyzed coupling reactions, which are currently trending in medicinal chemistry research. Recent studies highlight its application in developing kinase inhibitors and photovoltaic materials, addressing two of today's most pressing research areas: targeted cancer therapies and renewable energy solutions.

In pharmaceutical applications, 3-Bromobenzo[b]thiophene-2-carbonitrile serves as a key precursor for small molecule drug discovery. Its structural features allow for efficient derivatization to create libraries of compounds for biological screening. The compound's popularity has surged in recent years due to the growing demand for heterocyclic scaffolds in drug development, particularly for neurological and anti-inflammatory targets. Researchers frequently search for "benzo[b]thiophene synthesis methods" and "brominated heterocycle applications," reflecting the compound's relevance in current scientific investigations.

The material science applications of 3-Bromobenzo[b]thiophene-2-carbonitrile are equally impressive. Its incorporation into organic semiconductors and OLED materials has shown promising results in improving device performance. The compound's ability to facilitate π-conjugated systems makes it valuable for developing advanced materials with tailored electronic properties. These applications align perfectly with the current industry focus on flexible electronics and energy-efficient displays, topics that consistently rank high in scientific search queries.

From a synthetic chemistry perspective, 3-Bromobenzo[b]thiophene-2-carbonitrile offers multiple reactive sites for selective functionalization. The bromine atom at the 3-position enables various cross-coupling reactions, while the cyano group can be transformed into carboxylic acids, amides, or tetrazoles. This versatility explains why search terms like "benzo[b]thiophene functionalization" and "cyano group transformations" frequently appear in chemistry literature searches.

The compound's physical properties contribute to its widespread utility. With a molecular weight of 238.11 g/mol and typically appearing as a pale yellow crystalline solid, 3-Bromobenzo[b]thiophene-2-carbonitrile exhibits good stability under standard conditions. Its solubility profile—soluble in common organic solvents but insoluble in water—makes it convenient for various synthetic procedures. These characteristics are particularly important for researchers investigating "heterocyclic compound properties" or "aromatic nitriles applications."

Recent advancements in catalytic methodologies have further enhanced the value of 3-Bromobenzo[b]thiophene-2-carbonitrile as a synthetic building block. The development of more efficient C-H activation techniques and photocatalytic processes has expanded its utility in constructing complex molecular architectures. These cutting-edge applications correspond with trending searches for "green chemistry approaches" and "sustainable synthesis methods" in the chemical research community.

Quality control and analytical characterization of 3-Bromobenzo[b]thiophene-2-carbonitrile typically involve techniques such as HPLC analysis, NMR spectroscopy, and mass spectrometry. The compound's distinct spectral signatures facilitate its identification and purity assessment, crucial for researchers who frequently search for "heterocyclic compound characterization" methods. Proper handling and storage recommendations include protection from light and moisture, standard practices for sensitive organic compounds.

The commercial availability of 3-Bromobenzo[b]thiophene-2-carbonitrile from specialty chemical suppliers has increased significantly to meet growing research demand. Current market trends show particular interest from pharmaceutical companies and academic institutions working on drug discovery programs and material science innovations. The compound's price and availability often feature in search queries, reflecting practical considerations for research planning.

Looking forward, 3-Bromobenzo[b]thiophene-2-carbonitrile is poised to maintain its importance in chemical research. Its applications in developing therapeutic agents for challenging diseases and advanced materials for next-generation technologies ensure its continued relevance. As research into structure-activity relationships and material property optimization advances, this versatile building block will likely find even broader applications across scientific disciplines.

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